molecular formula C10H8N2O3 B096748 5-Salicylidenehydantoin CAS No. 90771-20-3

5-Salicylidenehydantoin

Cat. No. B096748
CAS RN: 90771-20-3
M. Wt: 204.18 g/mol
InChI Key: GXPDYJIBYGLMKU-ALCCZGGFSA-N
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Description

5-Salicylidenehydantoin (SHD) is a chemical compound that belongs to the class of hydantoins. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. SHD has been widely used in scientific research due to its ability to form coordination complexes with various metal ions.

Mechanism Of Action

The mechanism of action of 5-Salicylidenehydantoin is based on its ability to form coordination complexes with metal ions. The formed complexes can interact with biological molecules, such as proteins and nucleic acids, and modify their function. For example, 5-Salicylidenehydantoin-copper complexes have been shown to inhibit the activity of enzymes involved in DNA replication and repair.

Biochemical And Physiological Effects

5-Salicylidenehydantoin and its metal complexes have been shown to have various biochemical and physiological effects. For example, 5-Salicylidenehydantoin-copper complexes have been shown to induce oxidative stress in cancer cells, leading to cell death. 5-Salicylidenehydantoin-nickel complexes have been shown to inhibit the growth of bacteria, making them potential antibacterial agents.

Advantages And Limitations For Lab Experiments

5-Salicylidenehydantoin has several advantages for lab experiments, such as its ability to form stable coordination complexes with metal ions, its high purity, and its solubility in organic solvents. However, 5-Salicylidenehydantoin has some limitations, such as its low solubility in water, which can limit its use in biological systems.

Future Directions

There are several future directions for the use of 5-Salicylidenehydantoin in scientific research. One potential application is in the development of new antibacterial agents, as 5-Salicylidenehydantoin-nickel complexes have shown promising results in inhibiting bacterial growth. Another potential application is in the development of new anticancer agents, as 5-Salicylidenehydantoin-copper complexes have shown promising results in inducing oxidative stress in cancer cells. Additionally, the use of 5-Salicylidenehydantoin and its metal complexes in catalysis and electrochemistry is an area of ongoing research.

Synthesis Methods

5-Salicylidenehydantoin can be synthesized by the reaction of salicylaldehyde and hydantoin in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form 5-Salicylidenehydantoin. The purity of the synthesized 5-Salicylidenehydantoin can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-Salicylidenehydantoin has been extensively used in scientific research as a ligand for metal ions. It forms stable coordination complexes with various metal ions, such as copper, nickel, and zinc. These complexes have been used in various applications, such as catalysis, electrochemistry, and bioinorganic chemistry.

properties

CAS RN

90771-20-3

Product Name

5-Salicylidenehydantoin

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)5-7-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15)/b7-5-

InChI Key

GXPDYJIBYGLMKU-ALCCZGGFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)O

SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O

Other CAS RN

90771-20-3

Origin of Product

United States

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